molecular formula C16H20N2O2 B6628890 2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol

2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol

Cat. No.: B6628890
M. Wt: 272.34 g/mol
InChI Key: JEIBTZWDTFAVHQ-UHFFFAOYSA-N
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Description

2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a pyridine ring substituted with a methoxyphenyl group and an ethylamino group

Properties

IUPAC Name

2-[[2-(2-methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-7-8-15(19)14(18-12)11-17-10-9-13-5-3-4-6-16(13)20-2/h3-8,17,19H,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIBTZWDTFAVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)CNCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol typically involves the reaction of 2-methoxyphenethylamine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenethylamine: A related compound with a similar structure but lacking the pyridine ring.

    6-Methylpyridin-3-ol: A simpler pyridine derivative without the methoxyphenyl and ethylamino groups.

Uniqueness

2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol is unique due to its combination of a methoxyphenyl group, an ethylamino group, and a pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

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